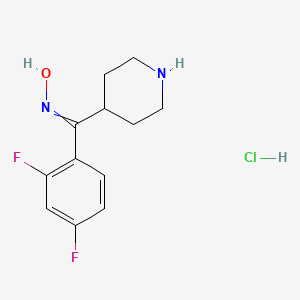

2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride

Vue d'ensemble

Description

2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride is a useful research compound. Its molecular formula is C12H15ClF2N2O and its molecular weight is 276.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride (CAS Number: 135634-18-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₂H₁₅ClF₂N₂O

- Molecular Weight : 276.71 g/mol

- Boiling Point : 383.2 °C at 760 mmHg

- Flash Point : 185.6 °C

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 2,4-difluorobenzoyl chloride with piperidine followed by oxime formation and subsequent hydrochloride salt formation. The detailed synthetic route is documented in several patents and scientific articles .

Anticancer Properties

Recent studies have indicated that derivatives of the compound exhibit significant anticancer activities. For instance, a study highlighted the effect of oxime derivatives on various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 1.52 | Induces apoptosis |

| Compound B | HeLa | 0.15 | Inhibits tubulin polymerization |

| Compound C | A549 | 0.21 | Cell cycle arrest in G2/M phase |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Antioxidant Activity

In vitro assays have demonstrated that derivatives of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime exhibit antioxidant properties. The presence of electron-donating groups on the phenyl ring enhances this activity significantly. For example, compounds with trimethoxy substitutions showed promising results in scavenging free radicals .

Neuropharmacological Effects

There is also evidence suggesting that this compound may have neuropharmacological effects similar to those of risperidone, a known antipsychotic. The oxime derivative has been studied for its ability to modulate dopamine receptors, which could be beneficial in treating conditions like schizophrenia .

Case Studies

-

Case Study on Cancer Treatment :

In a xenograft model using MDA-MB-468 breast cancer cells, administration of a related compound showed a 77% reduction in tumor growth without significant weight loss in treated animals. This highlights the potential for therapeutic application in oncology . -

Neuropharmacological Assessment :

A study assessing the impact of this compound on dopaminergic signaling pathways indicated that it could effectively modulate these pathways, suggesting its use in neurological disorders .

Propriétés

IUPAC Name |

N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8;/h1-2,7-8,15,17H,3-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVWKXXFKMUDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90723695 | |

| Record name | N-[(2,4-Difluorophenyl)(piperidin-4-yl)methylidene]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135634-18-3 | |

| Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135634-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,4-Difluorophenyl)(piperidin-4-yl)methylidene]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.